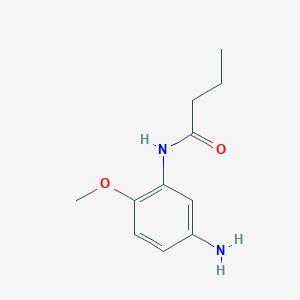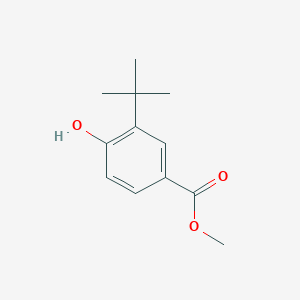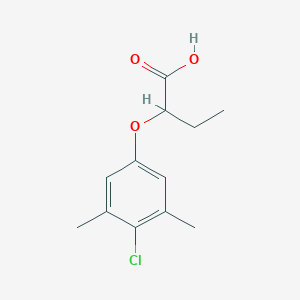
N-(5-Amino-2-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Lipoxygenase Inhibitors
N-(5-Amino-2-methoxyphenyl)butanamide and its derivatives have been explored as potential lipoxygenase inhibitors. Lipoxygenase enzymes are involved in inflammatory processes, and their inhibition can have therapeutic implications. For example, Aziz-ur-Rehman et al. (2016) synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, showcasing moderate activities against the lipoxygenase enzyme (Aziz‐ur‐Rehman et al., 2016).
Anticancer Applications
The compound and its variants have shown potential in anticancer research. For instance, Sirajuddin et al. (2015) demonstrated that N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide exhibited in vitro anticancer activity against lung carcinoma, highlighting its potential as a therapeutic agent (Sirajuddin et al., 2015).
Antimicrobial Properties
Further, this chemical has been researched for its antimicrobial properties. The same study by Sirajuddin et al. (2015) also found that the compound exhibited good antimicrobial activity, suggesting its potential use in combating bacterial infections (Sirajuddin et al., 2015).
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
Furthermore, variants of this compound have been studied as dual inhibitors of cyclooxygenase and lipoxygenase pathways, offering potential therapeutic applications for conditions like osteoarthritis and inflammation. Tordjman et al. (2003) synthesized the butanamide derivative S 19812, showcasing such dual inhibition (Tordjman et al., 2003).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHILNALWGGEKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)




![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)







![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)